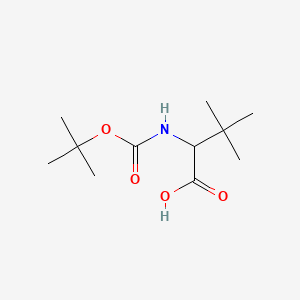

Acide 2-((tert-butoxycarbonyl)amino)-3,3-diméthylbutanoïque

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Applications De Recherche Scientifique

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides where selective protection of amine groups is crucial.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives and peptide-based drugs.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and polymers.

Mécanisme D'action

Target of Action

It’s worth noting that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The mode of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid involves the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound’s role in the protection and deprotection of amines suggests it may be involved in various biochemical processes where amine functionality needs to be preserved .

Result of Action

The result of the action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is the protection of amine groups during organic synthesis, allowing for transformations of other functional groups . This protection can be reversed when needed, providing flexibility and control in synthetic processes .

Action Environment

The action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group requires the presence of a strong acid . Therefore, the pH, temperature, and solvent used can significantly impact the efficacy and stability of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The Boc group is introduced to the amine functionality, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Substitution: Reagents like oxalyl chloride in methanol can be used for selective deprotection and subsequent substitution reactions.

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the nucleophile used in substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-amino acids: These compounds also contain the Boc protecting group and are used for similar purposes in peptide synthesis.

tert-Butoxycarbonyl-protected amino acid ionic liquids: These are used in organic synthesis and have similar protective functionalities.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in reactions requiring selective protection and deprotection without affecting other functional groups.

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, commonly referred to as N-Boc-D-tert-leucine, is a derivative of the amino acid leucine. This compound is notable for its applications in peptide synthesis and its potential biological activities. Understanding its biological properties is essential for its application in pharmaceuticals and biochemistry.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- CAS Number : 169870-82-0

- Melting Point : 120 °C

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Biological Activity Overview

Research has indicated that 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid exhibits several biological activities, primarily related to its role as an amino acid derivative in biochemical pathways and its potential as a building block in drug development.

Structure-Activity Relationship (SAR)

The structure of 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid allows for various modifications that can influence its biological activity. The presence of the Boc group is crucial for protecting the amine during synthetic processes and can affect the compound's interaction with biological targets.

Case Studies and Research Findings

- Peptide Synthesis : N-Boc-D-tert-leucine is frequently employed in peptide synthesis due to its stability and ease of manipulation. Studies have demonstrated that peptides incorporating this amino acid derivative can exhibit enhanced stability and bioactivity compared to their unprotected counterparts .

- Antiviral Agents : In a comparative study, derivatives of amino acids similar to N-Boc-D-tert-leucine were tested for their ability to inhibit viral replication in cell lines. These studies suggested that modifications at the amino acid level could lead to significant changes in antiviral potency .

- Inhibition of Enzymatic Activity : Research has indicated that certain derivatives can inhibit specific enzymes involved in viral replication. The mechanism often involves binding to the active site of enzymes such as proteases or polymerases, thereby preventing viral replication .

Data Table: Biological Activity Summary

| Property/Activity | Description |

|---|---|

| Antiviral Potential | Modifications can enhance activity against HBV/HCV |

| Peptide Stability | Increased stability in synthetic peptides |

| Enzyme Inhibition | Potential inhibition of viral enzymes |

| SAR Insights | Structural modifications lead to varied activities |

Propriétés

IUPAC Name |

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFZIPCTFBPFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937706 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169870-82-0 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.